

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylnicotinaldehyde

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Compound of Interest

Compound Name: *4,6-Dimethylnicotinaldehyde*

Cat. No.: *B055874*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethylnicotinaldehyde, a substituted pyridine derivative, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic characteristics, and potential biological activities. Due to the limited availability of direct experimental data for this specific isomer, this document combines theoretical predictions, data from structurally related compounds, and established chemical principles to offer a thorough profile. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Physicochemical Properties

Direct experimental values for the core physicochemical properties of **4,6-dimethylnicotinaldehyde** are not readily available in the current literature. Therefore, the following table summarizes predicted values and data from analogous compounds to provide a reliable estimation.

| Property | Predicted/Estimated Value | Notes |
|-------------------------|--|---|
| Molecular Formula | C ₈ H ₉ NO | - |
| Molecular Weight | 135.16 g/mol | - |
| Melting Point | Not available | Expected to be a low-melting solid or liquid at room temperature, similar to other dimethyl-substituted pyridines. |
| Boiling Point | ~200-220 °C (at 760 mmHg) | Estimated based on the boiling points of related isomers and substituted pyridines. |
| pKa (of pyridinium ion) | 4.5 - 5.5 | The electron-withdrawing nature of the aldehyde group is expected to decrease the basicity of the pyridine nitrogen compared to 4,6-dimethylpyridine. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, chloroform). Limited solubility in water. | The presence of the polar aldehyde and pyridine nitrogen allows for some water solubility, but the methyl groups and aromatic ring decrease it. |
| LogP | 1.5 - 2.0 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity. |

Spectroscopic Profile

The structural features of **4,6-dimethylnicotinaldehyde** give rise to a characteristic spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons.

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Notes |
|--------------------------------|--|--------------|---|
| Aldehyde-H | 9.8 - 10.2 | Singlet | Highly deshielded proton characteristic of an aldehyde. |
| Aromatic-H (H2) | ~8.8 | Singlet | Proton at the 2-position of the pyridine ring. |
| Aromatic-H (H5) | ~7.2 | Singlet | Proton at the 5-position of the pyridine ring. |
| Methyl-H (C4-CH ₃) | ~2.5 | Singlet | Protons of the methyl group at the 4-position. |
| Methyl-H (C6-CH ₃) | ~2.6 | Singlet | Protons of the methyl group at the 6-position. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ , ppm) | Notes |
|---|---|--|
| Aldehyde C=O | 190 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Aromatic C (C2, C6) | 150 - 160 | Carbons adjacent to the nitrogen in the pyridine ring. |
| Aromatic C (C4) | 145 - 155 | Carbon bearing a methyl group. |
| Aromatic C (C3, C5) | 120 - 140 | Other aromatic carbons. |
| Methyl C (C4-CH ₃ , C6-CH ₃) | 18 - 25 | Chemical shifts for the methyl group carbons. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching frequency of the carbonyl group.

| Functional Group | Characteristic Absorption (cm ⁻¹) | Intensity |
|--------------------------|--|------------------|
| C=O (aldehyde) | 1690 - 1715 | Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C (aromatic ring) | 1400 - 1600 | Medium to Strong |

Experimental Protocols

Synthesis of 4,6-Dimethylnicotinaldehyde via Vilsmeier-Haack Reaction

This protocol describes a plausible method for the synthesis of **4,6-dimethylnicotinaldehyde** from 4,6-dimethylpyridine.

Materials:

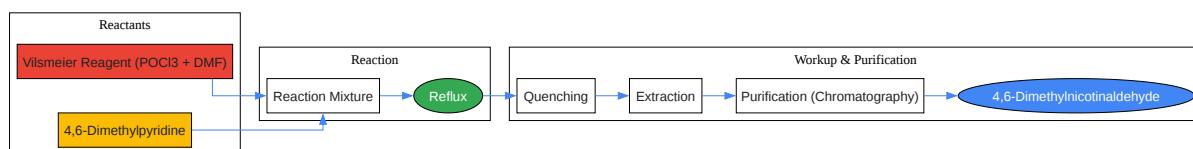
- 4,6-Dimethylpyridine
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 equivalents) to anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3 , 1.2 equivalents) dropwise to the cooled DMF solution with stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
- Add a solution of 4,6-dimethylpyridine (1 equivalent) in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **4,6-dimethylNicotinaldehyde**.



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Synthetic workflow for **4,6-dimethylNicotinaldehyde**.

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a small sample of the purified product in deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra to identify the chemical shifts, multiplicities, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

- Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
- Identify the characteristic absorption bands, particularly the strong C=O stretch of the aldehyde.

Potential Biological Activity and Signaling Pathways

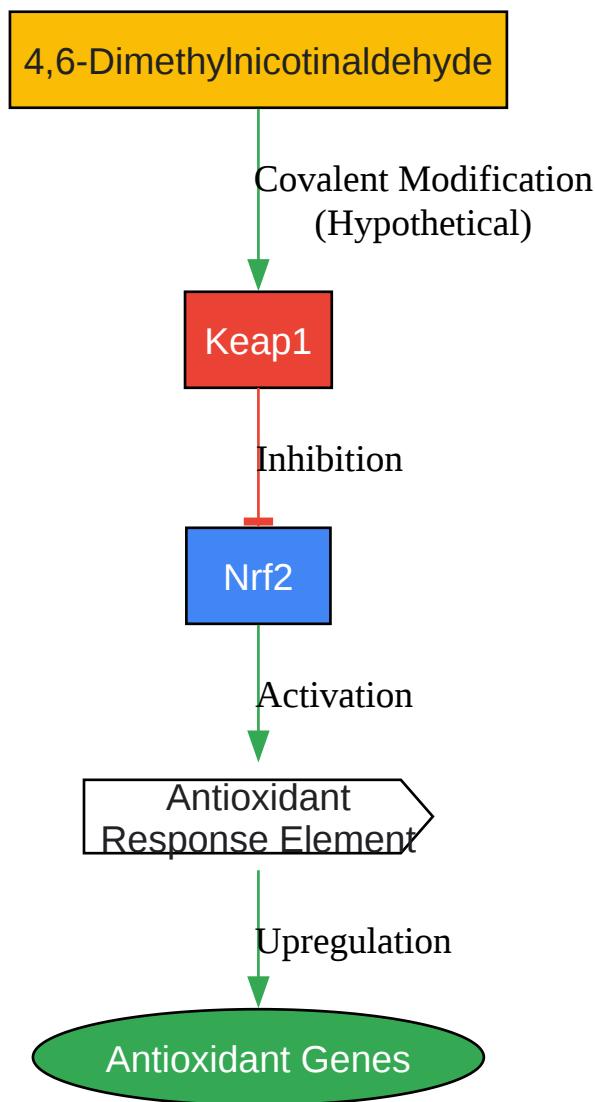
While no specific biological activities or signaling pathway interactions have been reported for **4,6-dimethylnicotinaldehyde**, the broader class of nicotinaldehyde derivatives has shown a range of biological effects.

Potential Areas of Interest:

- Antimicrobial Activity: Substituted pyridines are known to exhibit antibacterial and antifungal properties. The specific substitution pattern of **4,6-dimethylnicotinaldehyde** may confer activity against various microbial strains.
- Enzyme Inhibition: The aldehyde functionality can potentially interact with active sites of various enzymes, making it a candidate for inhibitor screening.
- Precursor for Bioactive Molecules: **4,6-Dimethylnicotinaldehyde** can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as novel kinase inhibitors or receptor antagonists.

Hypothetical Signaling Pathway Interaction:

Given the reactivity of the aldehyde group, it is plausible that **4,6-dimethylnicotinaldehyde** could interact with cellular signaling pathways that are sensitive to reactive carbonyl species. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.



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Hypothetical interaction with the Keap1-Nrf2 pathway.

Conclusion

4,6-Dimethylnicotinaldehyde represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its physicochemical properties, based on sound chemical principles and data from related compounds. The detailed synthetic and

characterization protocols are intended to empower researchers to further investigate this molecule. Future studies are warranted to experimentally validate the predicted properties and to explore its potential applications in drug discovery and materials science, particularly in leveraging its unique substitution pattern on the pyridine ring.

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